N-[4-(Bromoacetyl)phenyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Bromoacetyl)phenyl]hexadecanamide is a chemical compound with the molecular formula C24H38BrNO2 It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a hexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromoacetyl)phenyl]hexadecanamide typically involves the reaction of 4-bromoacetophenone with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Bromoacetyl)phenyl]hexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[4-(Bromoacetyl)phenyl]hexadecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl and hexadecanamide groups into other molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Bromoacetyl)phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Chloroacetyl)phenyl]hexadecanamide
- N-[4-(Fluoroacetyl)phenyl]hexadecanamide
- N-[4-(Iodoacetyl)phenyl]hexadecanamide
Uniqueness
N-[4-(Bromoacetyl)phenyl]hexadecanamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
CAS No. |
89735-66-0 |
---|---|
Molecular Formula |
C24H38BrNO2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]hexadecanamide |
InChI |
InChI=1S/C24H38BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-18-16-21(17-19-22)23(27)20-25/h16-19H,2-15,20H2,1H3,(H,26,28) |
InChI Key |
IAZAOYJQCZJALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.